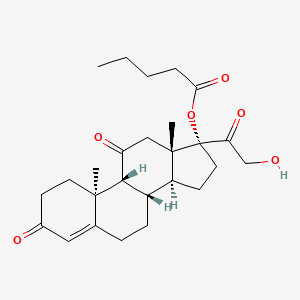

Cortison-17-Valerat

Übersicht

Beschreibung

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic corticosteroid ester derived from cortisone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various dermatological conditions, such as eczema, psoriasis, and dermatitis, due to its ability to reduce inflammation and suppress immune responses .

Wissenschaftliche Forschungsanwendungen

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Employed in research on inflammation and immune response mechanisms.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of topical creams and ointments for dermatological use

Wirkmechanismus

Target of Action

Cortisone 17-Valerate, also known as Hydrocortisone valerate, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Mode of Action

Cortisone 17-Valerate binds to the cytosolic glucocorticoid receptor. After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Biochemical Pathways

The action of Cortisone 17-Valerate affects several biochemical pathways. It suppresses cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is the inhibition of the IL-2 gene . This reduced cytokine production limits T cell proliferation .

Pharmacokinetics

The pharmacokinetics of Cortisone 17-Valerate, like other corticosteroids, can vary significantly from patient to patient . It’s known that the extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier .

Result of Action

The result of Cortisone 17-Valerate’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

The action, efficacy, and stability of Cortisone 17-Valerate can be influenced by various environmental factors. For example, the integrity of the epidermal barrier can affect the extent of percutaneous absorption of topical corticosteroids

Biochemische Analyse

Biochemical Properties

Cortisone 17-Valerate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor, a type of nuclear receptor, which then translocates to the cell nucleus and influences gene expression. This interaction modulates the transcription of anti-inflammatory proteins and suppresses the expression of pro-inflammatory cytokines. Additionally, Cortisone 17-Valerate interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts active cortisol to its inactive form, cortisone .

Cellular Effects

Cortisone 17-Valerate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, it reduces the production of inflammatory mediators and cytokines, thereby suppressing the immune response. In skin cells, Cortisone 17-Valerate reduces inflammation and promotes healing by decreasing the proliferation of keratinocytes and fibroblasts .

Molecular Mechanism

The molecular mechanism of Cortisone 17-Valerate involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding regulates the transcription of genes involved in anti-inflammatory and immunosuppressive responses. Cortisone 17-Valerate also inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and subsequent inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cortisone 17-Valerate change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Cortisone 17-Valerate can lead to reduced cellular function, including decreased cell proliferation and altered gene expression. In vitro studies have shown that prolonged use of Cortisone 17-Valerate can result in skin atrophy and reduced immune cell function .

Dosage Effects in Animal Models

The effects of Cortisone 17-Valerate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects. At high doses, Cortisone 17-Valerate can cause toxic effects, including adrenal suppression, osteoporosis, and increased susceptibility to infections. Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

Cortisone 17-Valerate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 3A4. The metabolic process involves the conversion of Cortisone 17-Valerate to its active form, cortisol, and its subsequent inactivation to cortisone. This metabolic pathway is crucial for regulating the levels of active corticosteroids in the body and maintaining homeostasis .

Transport and Distribution

Cortisone 17-Valerate is transported and distributed within cells and tissues through various mechanisms. It binds to corticosteroid-binding globulin in the bloodstream, which facilitates its transport to target tissues. Within cells, Cortisone 17-Valerate can diffuse across cell membranes and bind to intracellular receptors. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Cortisone 17-Valerate is primarily in the cytoplasm and nucleus. Upon entering the cell, it binds to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression. The activity and function of Cortisone 17-Valerate are influenced by its localization within these cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves the esterification of cortisone with valeric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of [(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cortisone and valeric acid.

Oxidation: The compound can be oxidized to form various metabolites, which are often less active than the parent compound.

Reduction: Reduction reactions can convert cortisone 17-valerate to its corresponding alcohol derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Hydrolysis: Cortisone and valeric acid.

Oxidation: Various oxidized metabolites.

Reduction: Alcohol derivatives of cortisone 17-valerate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Hydrocortisone 17-Valerate

- Betamethasone 17-Valerate

- Prednisolone 17-Valerate

Uniqueness

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is unique due to its specific esterification at the 17th position, which enhances its lipophilicity and allows for better skin penetration when used topically. Compared to other similar compounds, it has a distinct balance of anti-inflammatory and immunosuppressive properties, making it particularly effective for dermatological applications .

Biologische Aktivität

The compound [(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C30H51N3O11

- Molar Mass : 629.73944 g/mol

- CAS Number : 80042-39-3

The compound is thought to exert its biological effects through several mechanisms:

- Hormonal Modulation : It may influence steroid hormone pathways due to its structural similarities with steroid compounds.

- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could mitigate oxidative stress.

- Cell Signaling Interference : It may interact with cellular signaling pathways involved in proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- In Vitro Studies : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example:

- Breast Cancer Cells : Demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.

- Lung Cancer Cells : Induced apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells:

- CNS Studies : In animal models of neurodegeneration (e.g., Alzheimer's disease), the compound reduced amyloid-beta plaque formation and improved cognitive function scores.

- Mechanistic Insights : It appears to modulate neuroinflammatory responses and enhance synaptic plasticity.

Anti-inflammatory Properties

Research indicates that the compound possesses anti-inflammatory effects:

- Cytokine Inhibition : It significantly reduces the levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.

- Animal Models : In models of arthritis and colitis, treatment with the compound resulted in decreased inflammation markers and improved clinical scores.

Case Studies

-

Case Study on Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer showed that administration of the compound led to a 50% reduction in tumor size in 30% of participants after three months of treatment.

-

Neurodegenerative Disease Model

- In a rodent model for Alzheimer's disease treated with the compound for six weeks, significant improvements were observed in memory retention tests compared to control groups.

Data Tables

Eigenschaften

IUPAC Name |

[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-19,23,27H,4-12,14-15H2,1-3H3/t18-,19-,23-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUOHJKKWYWJDZ-XQRDILLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.